2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

Catalog No.
S637759
CAS No.
437701-79-6
M.F
C12HBr9O
M. Wt
880.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

CAS Number

437701-79-6

Product Name

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene

Molecular Formula

C12HBr9O

Molecular Weight

880.3 g/mol

InChI

InChI=1S/C12HBr9O/c13-2-1-3(14)11(8(19)4(2)15)22-12-9(20)6(17)5(16)7(18)10(12)21/h1H

InChI Key

IEEVDIAVLGLVOW-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br

Synonyms

Pentabromo(2,3,4,6-tetrabromophenoxy)benzene; 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl Ether; BDE 207; PBDE 207

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br

Environmental Monitoring and Analysis:

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether, also known as BDE-208, is a type of polybrominated diphenyl ether (PBDE) []. PBDEs were widely used as flame retardants in various products, including electronics, furniture, and textiles, until their production and use were restricted due to environmental and health concerns [].

BDE-208 is a persistent organic pollutant (POP) due to its high chemical stability and resistance to degradation []. This property makes it a subject of research in environmental monitoring and analysis. Scientists use BDE-208 as a marker for historical PBDE contamination in various environmental matrices, including air, water, soil, and biota [, ]. By measuring BDE-208 levels, researchers can track the distribution and fate of PBDEs in the environment and assess their potential impact on ecosystems and human health.

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether, commonly referred to as BDE-207, is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely utilized as flame retardants in various materials. Its molecular formula is C₁₂HBr₉O, and it features a complex structure characterized by nine bromine atoms attached to a diphenyl ether backbone. This compound is recognized for its effectiveness in reducing flammability in products such as electronics, textiles, and plastics .

BDE-207 acts as a flame retardant by interfering with the combustion process in materials. The exact mechanism is not fully understood but likely involves several steps, including:

  • Physical Barrier: The bulky BDE-207 molecules can form a physical barrier on the material's surface, hindering the diffusion of oxygen and heat to the underlying material.
  • Free Radical Scavenging: Bromine atoms in BDE-207 can react with free radicals generated during combustion, interrupting the chain reaction and reducing flame propagation.

The chemical behavior of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether includes reactions typical of halogenated compounds. It can undergo:

  • Dehalogenation: Under certain conditions, such as exposure to UV light or heat, BDE-207 can lose bromine atoms, leading to the formation of less brominated diphenyl ethers.
  • Hydrolysis: In the presence of strong bases or acids, it can hydrolyze to form phenolic compounds.
  • Oxidation: BDE-207 may also react with oxidizing agents to yield various degradation products .

Research indicates that 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether exhibits endocrine-disrupting properties. It has been shown to interfere with thyroid hormone regulation and can affect reproductive health in various organisms. The compound is also associated with neurodevelopmental effects in animal studies . Its persistence in the environment raises concerns about bioaccumulation and potential toxic effects on wildlife and humans.

The synthesis of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether typically involves the bromination of diphenyl ether using bromine or brominating agents under controlled conditions. The process requires careful monitoring to ensure the desired degree of bromination while minimizing byproducts. The general synthesis can be summarized as follows:

  • Starting Material: Diphenyl ether.
  • Bromination Reaction: Diphenyl ether is treated with bromine in a solvent such as carbon tetrachloride or dichloromethane.
  • Isolation: The product is purified through recrystallization or chromatography techniques to obtain 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether .

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether is primarily used as a flame retardant in various applications:

  • Electronics: Incorporated into circuit boards and casings to reduce fire hazards.
  • Textiles: Added to fabrics to enhance fire resistance.
  • Plastics: Used in the production of plastic materials for safety compliance.

Despite its effectiveness as a flame retardant, regulatory scrutiny has increased due to environmental and health concerns associated with PBDEs .

Studies on the interactions of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether with biological systems have highlighted its potential for bioaccumulation and toxicity. Research has demonstrated that this compound can bind to thyroid hormone transport proteins and disrupt normal endocrine function. Additionally, it has been shown to interact with various cellular pathways involved in development and reproduction .

Several compounds share structural similarities with 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether. Here are some notable examples:

Compound NameMolecular FormulaBromination LevelUnique Characteristics
2,2',3,3',4'-Tetrabromodiphenyl etherC₁₂HBr₄OTetrabrominatedFewer bromine atoms; lower toxicity potential
2-Bromodiphenyl etherC₁₂HBrOMonobrominatedSimple structure; used in organic synthesis
2,2',4-Tetrabromodiphenyl etherC₁₂HBr₄OTetrabrominatedCommonly used as a flame retardant
2-Ethoxy-1-bromo-1-(p-bromophenyl) ethaneC₁₂HBrO₂MonobrominatedContains an ethoxy group; different applications

The uniqueness of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether lies in its high degree of bromination which contributes significantly to its flame-retardant properties but also raises environmental and health concerns due to its persistence and toxicity .

XLogP3

9.7

UNII

872OKM983V

Other CAS

437701-79-6

Wikipedia

2,2',3,3',4,4',5,6,6'-nonabromodiphenyl ether

Dates

Modify: 2023-08-15

Explore Compound Types